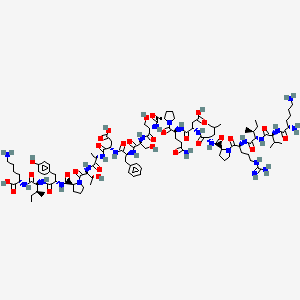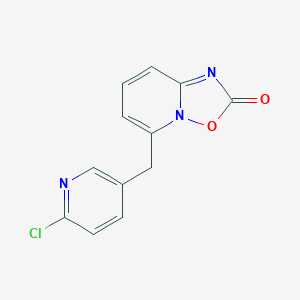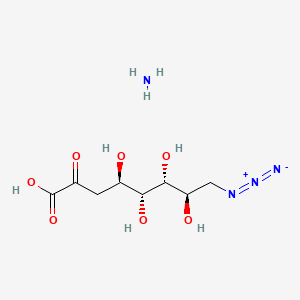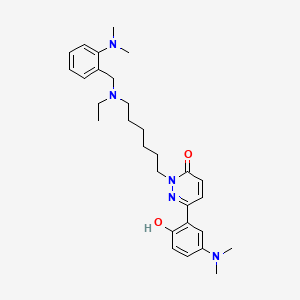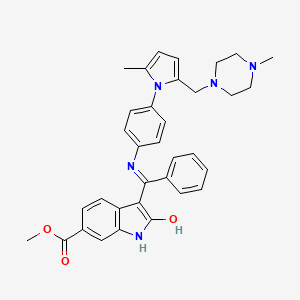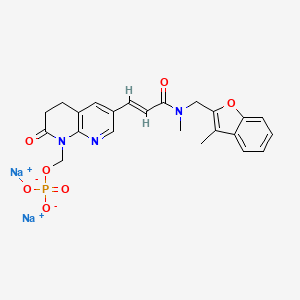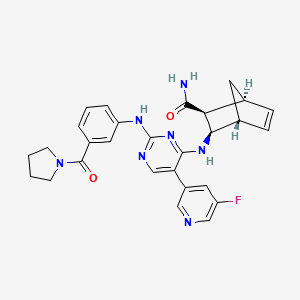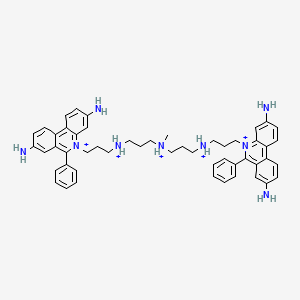![molecular formula C13H11FN4O B12407202 5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one-d4](/img/structure/B12407202.png)
5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[[(4-フルオロフェニル)メチル]アミノ]-1,3-ジヒドロ-2H-イミダゾ[4,5-b]ピリジン-2-オン-d4は、その独自の化学構造と潜在的な用途のために、さまざまな科学分野で関心を集めている合成化合物です。この化合物は、フルオロフェニル基、イミダゾ[4,5-b]ピリジン-2-オンコア、および重水素標識されたメチルアミノ基の存在を特徴としています。重水素標識(d4)は、代謝経路を研究し、化合物の安定性を向上させるために使用されることがよくあります。
準備方法
合成経路と反応条件
5-[[(4-フルオロフェニル)メチル]アミノ]-1,3-ジヒドロ-2H-イミダゾ[4,5-b]ピリジン-2-オン-d4の合成は、通常、市販の前駆体から始めて、複数のステップを必要とします。一般的な合成経路には、次の手順が含まれます。
イミダゾ[4,5-b]ピリジン-2-オンコアの形成: このステップには、適切な前駆体(2-アミノピリジンなど)とカルボニル化合物を酸性または塩基性条件下で環化させることが含まれます。
フルオロフェニル基の導入: フルオロフェニル基は、求核置換反応によって導入できます。この反応では、フルオロベンゼン誘導体がイミダゾ[4,5-b]ピリジン-2-オンコアと反応します。
メチルアミノ基の付加: メチルアミノ基は、還元的アミノ化反応によって導入されます。この反応では、適切なアミンが還元剤の存在下でカルボニル化合物と反応します。
重水素標識: 最後のステップには、重水素原子の組み込みが含まれます。これは、重水素ガスまたは重水素化溶媒を使用して、水素-重水素交換反応によって達成できます。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用されますが、より大規模に行われます。連続フローリアクターと自動合成プラットフォームを使用すると、生産プロセスの効率と収率を向上させることができます。さらに、クロマトグラフィーや結晶化などの精製技術を使用して、高純度の化合物を得ます。
化学反応の分析
反応の種類
5-[[(4-フルオロフェニル)メチル]アミノ]-1,3-ジヒドロ-2H-イミダゾ[4,5-b]ピリジン-2-オン-d4は、さまざまな化学反応を起こします。これには次のようなものがあります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化できます。これにより、対応する酸化物が生成されます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して実行できます。これにより、還元誘導体が生成されます。
置換: この化合物は、求核置換反応または求電子置換反応を起こすことができます。この反応では、官能基が適切な条件下で他の基に置換されます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、過酸化水素、および他の酸化剤(酸性または塩基性条件下)。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、および他の還元剤(無水条件下)。
置換: ハロゲン化溶媒、パラジウムまたは銅などの触媒、適切な求核剤または求電子剤。
生成される主な生成物
これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によって酸化物が生成され、還元によってアルコールまたはアミンが生成され、置換反応によってさまざまな置換誘導体が生成される可能性があります。
科学研究アプリケーション
5-[[(4-フルオロフェニル)メチル]アミノ]-1,3-ジヒドロ-2H-イミダゾ[4,5-b]ピリジン-2-オン-d4は、いくつかの科学研究用途があります。
化学: この化合物は、有機合成におけるビルディングブロックとして、および分析化学における基準物質として使用されます。
生物学: これは、酵素阻害とタンパク質-リガンド相互作用の研究で使用されます。
医学: この化合物は、さまざまな病気に対する薬剤候補としての役割など、潜在的な治療効果について調査されています。
産業: これは、新しい材料の開発と、他の貴重な化合物を合成するための前駆体として使用されます。
科学的研究の応用
5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one-d4 has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: It is employed in studies of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
5-[[(4-フルオロフェニル)メチル]アミノ]-1,3-ジヒドロ-2H-イミダゾ[4,5-b]ピリジン-2-オン-d4の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物はこれらの標的に結合し、それらの活性を調節し、下流のシグナル伝達経路をトリガーします。関与する正確な分子標的と経路は、特定の用途と使用状況によって異なります。
類似化合物の比較
類似化合物
トリフルオロトルエン: 類似のフッ素化芳香族構造を持つ有機化合物.
フルメツロン: フッ素化芳香族環を持つ除草剤。
フルメトラミド: トリフルオロトルエンから誘導された骨格筋弛緩薬。
独自性
5-[[(4-フルオロフェニル)メチル]アミノ]-1,3-ジヒドロ-2H-イミダゾ[4,5-b]ピリジン-2-オン-d4は、フルオロフェニル基、イミダゾ[4,5-b]ピリジン-2-オンコア、および重水素標識の特定の組み合わせによって特徴付けられています。この組み合わせは、さまざまな研究および産業用途に役立つ、独特の化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
Trifluorotoluene: An organic compound with similar fluorinated aromatic structure.
Fluometuron: A herbicide with a fluorinated aromatic ring.
Flumetramide: A skeletal muscle relaxant derived from trifluorotoluene.
Uniqueness
5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one-d4 is unique due to its specific combination of a fluorophenyl group, an imidazo[4,5-b]pyridin-2-one core, and deuterium labeling. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C13H11FN4O |
|---|---|
分子量 |
262.28 g/mol |
IUPAC名 |
5-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methylamino]-1,3-dihydroimidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C13H11FN4O/c14-9-3-1-8(2-4-9)7-15-11-6-5-10-12(17-11)18-13(19)16-10/h1-6H,7H2,(H3,15,16,17,18,19)/i1D,2D,3D,4D |
InChIキー |
GEBXVBUWZIPSFP-RHQRLBAQSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1CNC2=NC3=C(C=C2)NC(=O)N3)[2H])[2H])F)[2H] |
正規SMILES |
C1=CC(=CC=C1CNC2=NC3=C(C=C2)NC(=O)N3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


